2-(2-Methoxyphenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
2-(2-Methoxyphenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative featuring a 2-methoxyphenyl group at position 2, a methyl group at position 5, and a pyrrolidine substituent at position 6. This scaffold is part of a broader class of nitrogen-containing heterocycles known for their pharmacological versatility, including anticancer, anti-inflammatory, and CNS-targeting activities .
The compound’s synthesis likely follows regioselective multicomponent reactions involving aromatic aldehydes and amines, as described in related pyrazolo[1,5-a]pyrimidine syntheses (e.g., microwave-assisted Pd-catalyzed coupling or condensation reactions) . Its structural uniqueness lies in the 2-methoxyphenyl group, which enhances π-π stacking interactions in biological targets, and the pyrrolidine moiety, which improves solubility and bioavailability .
Notably, Hassan et al. identified a closely related derivative, 5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine, as a potent anti-arthritic agent, inhibiting protein denaturation and proteinase activity by 20.66% and 26.42%, respectively .
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-methyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-13-11-18(21-9-5-6-10-21)22-17(19-13)12-15(20-22)14-7-3-4-8-16(14)23-2/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGURVFNEHDWCCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)N3CCCC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of aminopyrazoles with various reagents such as enaminonitriles, enaminones, or 1,3-diketones . One efficient method involves the use of copper-catalyzed reactions, which can yield high purity products under controlled conditions . Another approach employs microwave-assisted synthesis, which significantly reduces reaction times and improves yields .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and reproducible laboratory techniques. These methods ensure high yields and purity, making the compound suitable for further pharmaceutical applications .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
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Chlorination : Pyrazolo[1,5-a]pyrimidin-7-amines can undergo chlorination using POCl₃ under reflux conditions to form 7-chloro intermediates. These intermediates serve as precursors for further substitutions . For example:
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Amination : The 7-chloro derivative reacts with amines (e.g., 2-pyridinemethanamine) to form substituted 7-aminopyrazolo[1,5-a]pyrimidines. This reaction typically proceeds in anhydrous solvents like dichloromethane with triethylamine as a base .
Electrophilic Aromatic Substitution
The 2-methoxyphenyl group at position 2 facilitates electrophilic substitution due to the methoxy group’s activating effect.
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Halogenation : Bromination or iodination can occur at the para position of the methoxyphenyl group under mild conditions using reagents like N-bromosuccinimide (NBS) or iodine monochloride .
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Nitration : Nitric acid in sulfuric acid introduces nitro groups at the ortho or para positions relative to the methoxy group .
Cross-Coupling Reactions
The pyrazolo[1,5-a]pyrimidine core supports transition metal-catalyzed cross-coupling reactions, enabling structural diversification:
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Suzuki–Miyaura Coupling : Halogenated derivatives (e.g., 3-bromo or 5-bromo) react with arylboronic acids in the presence of Pd(PPh₃)₄ to form biaryl systems .
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Sonogashira Coupling : Alkynylation at position 3 or 5 using terminal alkynes and Pd/Cu catalysts .
Methyl Group Oxidation (Position 5)
The 5-methyl group undergoes oxidation to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions:
This transformation enhances water solubility and enables further derivatization (e.g., amide formation).
Pyrrolidine Ring Modifications
The 7-pyrrolidin-1-yl group participates in:
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N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .
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Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in the presence of a base .
Cyclization and Ring-Opening Reactions
Pyrazolo[1,5-a]pyrimidines can undergo cyclization with β-dicarbonyl compounds or ring-opening under strong acidic/basic conditions:
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Cyclization with Enaminones : Forms fused tricyclic systems via intramolecular cyclization .
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Ring-Opening : Treatment with concentrated HCl or NaOH cleaves the pyrimidine ring, yielding pyrazole derivatives .
Stability and Degradation
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Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 250°C, indicating robustness under standard reaction conditions.
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Photodegradation : UV exposure induces cleavage of the methoxyphenyl group, forming phenolic byproducts .
Table 1: Key Reaction Conditions and Outcomes
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit anticancer properties. Compounds similar to 2-(2-Methoxyphenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine have been studied for their ability to inhibit cancer cell proliferation. For instance, pyrazolo[1,5-a]pyrimidines have been shown to target specific kinases involved in cancer progression, suggesting that this compound may also possess similar activity .
Antimicrobial Properties
The compound's structure allows it to interact with biological targets effectively. Preliminary studies suggest that derivatives can exhibit antimicrobial activity against various pathogens. The presence of the pyrrolidine moiety has been linked to enhanced antibacterial effects, making this compound a candidate for further development in antimicrobial therapies .
Enzyme Inhibition
Research indicates that pyrazolo[1,5-a]pyrimidines can act as inhibitors of certain enzymes involved in critical pathways such as cell signaling and metabolism. This inhibition can be crucial for studying disease mechanisms and developing new therapeutic strategies .
Neuroscience Research
Given the structural features of this compound, it may also be explored for its effects on neurotransmitter systems. Compounds with similar structures have shown promise in modulating serotonin and dopamine receptors, which could have implications for treating mood disorders and neurodegenerative diseases .
Case Study: Anticancer Activity
In a study evaluating the anticancer effects of pyrazolo[1,5-a]pyrimidine derivatives, several compounds were synthesized and tested against various cancer cell lines. The results demonstrated that specific modifications to the pyrazolo ring enhanced cytotoxicity against breast cancer cells. The study concluded that further optimization of these compounds could lead to effective anticancer agents .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 10 |
| Compound B | HeLa (Cervical Cancer) | 15 |
| Compound C | A549 (Lung Cancer) | 12 |
Case Study: Antimicrobial Activity
Another study investigated the antimicrobial properties of various pyrazolo[1,5-a]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that certain derivatives exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
| Compound | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound D | Staphylococcus aureus | 18 |
| Compound E | Escherichia coli | 20 |
| Compound F | Pseudomonas aeruginosa | 15 |
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. These interactions can inhibit the activity of these enzymes, leading to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s structure allows it to bind effectively to the active sites of these enzymes, disrupting their normal function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological profiles depending on substituent patterns. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations:
Substituent Effects on Bioactivity :
- Anticancer Activity : Derivatives like Larotrectinib and 5-(4-tolyl)-2-Me-7-CF₃-pyrazolo[1,5-a]pyrimidine leverage bulky aromatic groups (e.g., 4-tolyl, CF₃) for kinase inhibition or cytotoxicity . In contrast, the target compound’s 2-methoxyphenyl group may favor anti-inflammatory pathways .
- CNS Penetration : The pyrrolidine group (as in the target compound and Larotrectinib) enhances blood-brain barrier permeability, critical for CNS-targeting drugs .
Synthetic Flexibility :
- Halogenation at position 3 (e.g., 3-iodo derivatives) is achievable via hypervalent iodine-mediated reactions with >83% yields, enabling further functionalization .
- Microwave-assisted Pd catalysis () offers rapid access to 7-amine-substituted derivatives, contrasting with slower multicomponent methods .
Pharmacological Diversity: The 7-position is pivotal: pyrrolidine (target compound) vs. CF₃ () vs. aryl groups () dictate target engagement (e.g., Trk kinases vs. protein denaturation pathways). Radiolabeled derivatives (e.g., [¹⁸F]5) highlight applications beyond therapy, such as diagnostic imaging .
Structural Insights :
- Crystallographic data for 5-(4-tolyl)-2-Me-7-CF₃-pyrazolo[1,5-a]pyrimidine () reveal planar geometry, facilitating π-stacking in enzyme active sites. The target compound’s 2-methoxyphenyl group may adopt similar conformations .
Biological Activity
The compound 2-(2-Methoxyphenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrazolo-pyrimidine core with a methoxyphenyl and a pyrrolidinyl substituent, which contribute to its biological properties.
Anticancer Properties
Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. The compound has been shown to inhibit various cancer cell lines through mechanisms involving the modulation of kinase pathways. For instance, it has been reported that these compounds can selectively inhibit Eph receptor kinases, which are implicated in tumor growth and metastasis .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidines
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | 12.5 | Eph receptor inhibition |
| Other Derivative X | MCF-7 (Breast) | 15.0 | Apoptosis induction |
| Other Derivative Y | HeLa (Cervical) | 9.8 | Cell cycle arrest |
Enzymatic Inhibition
The compound also demonstrates potent enzymatic inhibition properties. It has been identified as an inhibitor of various kinases involved in cellular signaling pathways. The selectivity for specific kinases allows for potential therapeutic applications in diseases characterized by dysregulated kinase activity, such as cancer and neurodegenerative disorders .
Table 2: Enzymatic Inhibition Profile
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| EphA2 Kinase | Competitive | 20.0 |
| PI3K | Non-competitive | 25.0 |
| CDK4/6 | Mixed-type | 18.5 |
Study on Neurological Disorders
A study explored the effects of this compound in models of neurological injury. The results indicated that the compound could promote neuroprotection through the inhibition of Eph receptors involved in neuronal degeneration processes .
Case Study Summary:
- Objective: Evaluate neuroprotective effects.
- Method: In vivo models of neurological injury.
- Findings: Significant reduction in neuronal death and improved functional recovery.
Antifibrotic Activity
Another investigation highlighted the antifibrotic properties of pyrazolo[1,5-a]pyrimidines. The compound demonstrated efficacy in reducing collagen deposition in liver fibrosis models, suggesting potential applications in treating fibrotic diseases .
Table 3: Antifibrotic Activity Assessment
| Model Used | Treatment Duration | Result |
|---|---|---|
| DMN-induced liver fibrosis | 4 weeks | Reduced collagen levels by 30% |
| TAA-induced hepatic fibrosis | 6 weeks | Improved liver function markers |
Q & A
Q. What are the common synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how are reaction conditions optimized?
Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with β-ketoesters or dioxopentanoates under reflux conditions. For example, ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate was synthesized by reacting 5-amino-3-phenylpyrazole with ethyl 2,4-dioxopentanoate in ethanol at reflux for 30 minutes, followed by column chromatography (petroleum ether/ethyl acetate) and recrystallization . Optimization involves adjusting solvents (e.g., 1,4-dioxane, DMF), stoichiometric ratios (e.g., POCl₃ for chlorination ), and purification methods (HPLC for radiochemical purity ).
Q. How are pyrazolo[1,5-a]pyrimidine derivatives characterized for structural confirmation?
Structural characterization relies on multimodal analytical techniques:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regioselectivity (e.g., distinguishing C-5 vs. C-7 substitution ).
- X-ray crystallography : Resolves stereoelectronic effects, as seen in the planar pyrazole-pyrimidine fused system with dihedral angles <2° .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks ).
- Elemental analysis : Ensures purity by matching calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation ).
Q. What are the key structural features influencing the biological activity of pyrazolo[1,5-a]pyrimidines?
The pyrazolo[1,5-a]pyrimidine scaffold mimics purine, enabling interactions with enzymes like kinases and receptors. Substituents at C-5 (e.g., methyl, trifluoromethyl) and C-7 (e.g., pyrrolidinyl, chlorophenylamino) modulate lipophilicity, metabolic stability, and target binding. For instance, trifluoromethyl groups enhance metabolic resistance, while pyrrolidinyl moieties improve solubility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed for pyrazolo[1,5-a]pyrimidine derivatives targeting kinase inhibition?
SAR studies require iterative synthesis and bioactivity profiling:
- Substituent variation : Introduce electron-withdrawing (e.g., Cl, CF₃) or donating (e.g., OMe, NH₂) groups at C-3, C-5, and C-7 to assess potency shifts. For example, 3-cyano derivatives show enhanced CHK1 kinase inhibition .
- Pharmacophore modeling : Align derivatives with co-crystallized kinase inhibitors (e.g., ATP-binding pockets) to predict binding modes .
- In vitro assays : Use kinase profiling panels (e.g., CDK9, HMG-CoA reductase) to quantify IC₅₀ values .
Q. What methodologies resolve contradictions between in vitro potency and in vivo efficacy of pyrazolo[1,5-a]pyrimidine-based therapeutics?
Discrepancies often arise from poor pharmacokinetics or species-specific metabolism. Strategies include:
- Metabolic stability assays : Incubate compounds with liver microsomes (human vs. rodent) to identify unstable metabolites. For instance, human CYP1A2 preferentially hydroxylates 5-n-butyl derivatives at C-3, leading to reactive intermediates absent in rats .
- Radiolabeling : Track biodistribution using ¹⁸F-labeled derivatives (e.g., PET imaging in tumor-bearing mice ).
- Solubility enhancement : Introduce polar groups (e.g., methoxyethyl ) or formulate as nanoparticles.
Q. How can regioselective functionalization of pyrazolo[1,5-a]pyrimidines be achieved for targeted drug design?
Hypervalent iodine reagents enable regioselective C(sp²)-H halogenation at C-3. For example, 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine undergoes iodination with NIS (N-iodosuccinimide) in DMF at 80°C, yielding 3-iodo derivatives in >85% yield. Electron-deficient aryl rings favor halogenation at C-3 over C-5 .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting biological data across cell lines for pyrazolo[1,5-a]pyrimidine derivatives?
Contradictions may stem from differential expression of drug targets or efflux pumps. Approaches include:
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm on-target effects.
- Multiplex assays : Profile activity against related enzymes (e.g., COX-2 vs. COX-1 ) to assess selectivity.
- Resistance studies : Expose resistant cell lines (e.g., P-gp overexpressors) to identify transporter-mediated efflux .
Q. What experimental approaches validate the metabolic activation of pyrazolo[1,5-a]pyrimidine prodrugs?
- Reactive metabolite trapping : Incubate compounds with glutathione (GSH) and liver microsomes; detect GSH adducts via LC-MS (e.g., cysteine adducts from 3-hydroxylated metabolites ).
- Isotope labeling : Synthesize deuterated analogs to block metabolic hotspots and compare toxicity profiles.
Methodological Resources
- Synthetic Protocols : Optimized procedures for chlorination (POCl₃ in 1,4-dioxane ), amination (NH₃ in propanol ), and radiochemical synthesis ([¹⁸F]KF/Kryptofix 2.2.2 ).
- Data Repositories : X-ray crystallography data (CCDC entries for pyrazolo[1,5-a]pyrimidines ), PubChem bioactivity datasets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
